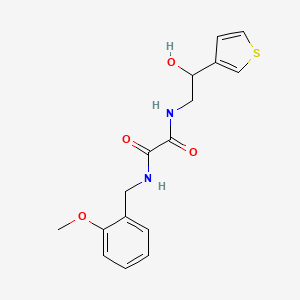

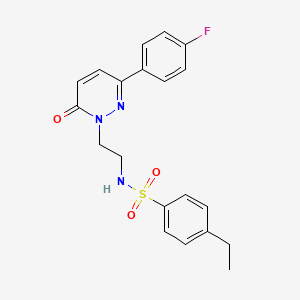

N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide is a useful research compound. Its molecular formula is C20H22INO and its molecular weight is 419.306. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymerization and Monomer Modification

Studies of Radical Homopolymerization of N-(4-iodo-1,3-diphenylbutyl) Acrylamide N-(4-iodo-1,3-diphenylbutyl) acrylamide (NIAM) serves as a hydrophobic monomer for the synthesis of hydrophobically modified polyacrylamide, notably applied in enhanced oil recovery. Its iodine substitution allows for further modification reactions. The polymerization of NIAM requires a significant amount of radical initiator, suggesting an iodine transfer polymerization mechanism. The resulting polymer demonstrates a low degree of polymerization and a glass transition temperature of 19.5 °C (Huang et al., 2019).

Corrosion Inhibition

Synthesis and Characterization of New Acrylamide Derivatives for Corrosion Inhibitors Acrylamide derivatives, specifically 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3), were investigated for their corrosion inhibition properties on copper in nitric acid solutions. These compounds exhibit significant efficacy as corrosion inhibitors, showing mixed-type inhibition properties. Theoretical computations, including density functional theory (DFT) and Monte Carlo simulations, were employed to corroborate the experimental findings (Abu-Rayyan et al., 2022).

Copolymer Synthesis

Synthesis and Characterization of Electrolyte Responsive Terpolymers Associative terpolymers of acrylamide, N-(4-butyl)phenylacrylamide, and sodium acrylate or similar sodium-based monomers were synthesized using a micellar polymerization method. These terpolymers exhibit significant viscosity responsiveness to changes in solution ionic strength, pH, and urea concentration, making them potentially useful in various applications requiring sensitivity to environmental conditions (McCORMICK et al., 1992).

Drug Delivery Systems

Facile, Controlled, Room-Temperature RAFT Polymerization of N-Isopropylacrylamide Poly(N-isopropyl acrylamide) is extensively studied for its applications in drug delivery systems. This research outlines the conditions for controlled room-temperature RAFT polymerization of N-isopropylacrylamide, crucial for creating well-defined polymer architectures needed in the precise design of drug delivery vehicles (Convertine et al., 2004).

pH-Sensitive Materials

Extended Applicability of Classical Phenolphthalein Color Changing Polymeric Materials Derived from pH-Sensitive Acrylated Phenolphthalein Derivatives

Polymers derived from pH-sensitive acrylated phenolphthalein derivatives were synthesized to create color-switchable materials. These polymers can form hydrogels in aqueous solutions and exhibit behaviors responsive to pH changes, making them suitable for various applications, including sensors and drug delivery systems (Fleischmann et al., 2012).

特性

IUPAC Name |

(E)-N-(3-iodo-4-methylphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22INO/c1-14(2)12-17-7-5-16(6-8-17)9-11-20(23)22-18-10-4-15(3)19(21)13-18/h4-11,13-14H,12H2,1-3H3,(H,22,23)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBIYXQEGDVQPQ-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)CC(C)C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)CC(C)C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)

![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2508118.png)

![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2508121.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide](/img/structure/B2508122.png)

![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)